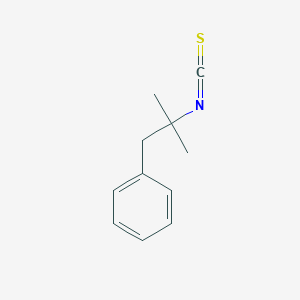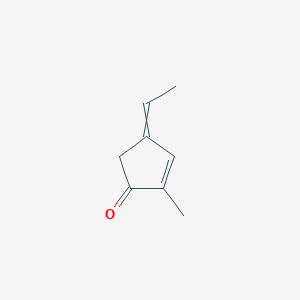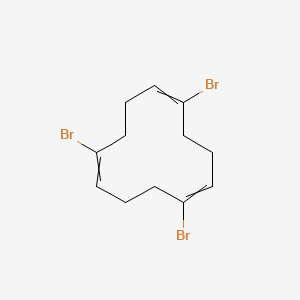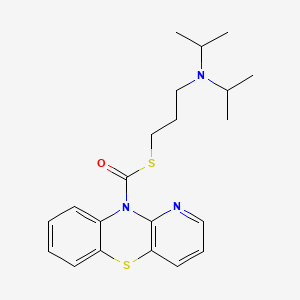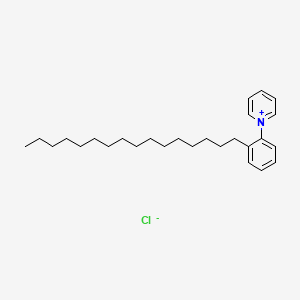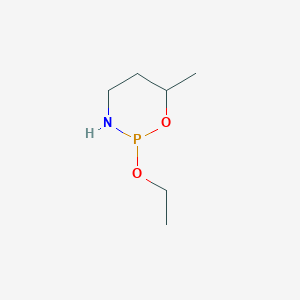
2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane is a heterocyclic compound that belongs to the class of oxazaphosphinanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane can be synthesized through a one-pot, three-component condensation reaction. This reaction involves the use of amino alcohol, aromatic aldehyde, and triethyl phosphite under ultrasound irradiation . The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The ultrasonic effects provide high yields, shorter reaction times, and easy isolation of the products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazaphosphinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted oxazaphosphinanes.
Applications De Recherche Scientifique
2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and pesticidal properties.
Medicine: It is a potential candidate for developing new drugs due to its biological activity.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and pesticidal effects . The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: An alkylating anticancer drug with a similar oxazaphosphinane ring system.
Ifosfamide: Another alkylating agent used in cancer treatment.
Uniqueness
2-Ethoxy-6-methyl-1,3,2-oxazaphosphinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike cyclophosphamide and ifosfamide, it has an ethoxy and methyl group that can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
64482-83-3 |
|---|---|
Formule moléculaire |
C6H14NO2P |
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
2-ethoxy-6-methyl-1,3,2-oxazaphosphinane |
InChI |
InChI=1S/C6H14NO2P/c1-3-8-10-7-5-4-6(2)9-10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
KBTYDLSSPVJHHR-UHFFFAOYSA-N |
SMILES canonique |
CCOP1NCCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
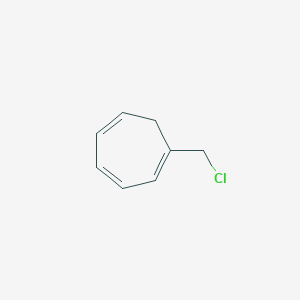
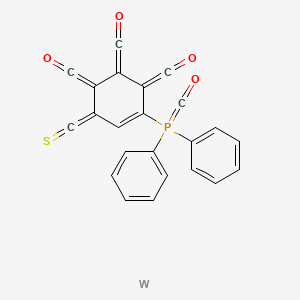
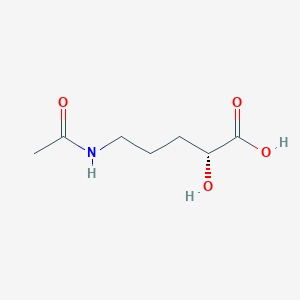
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)
